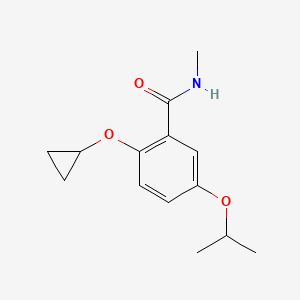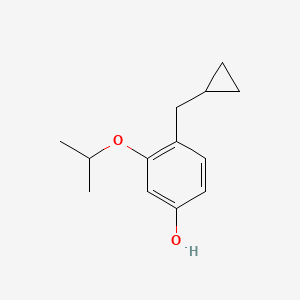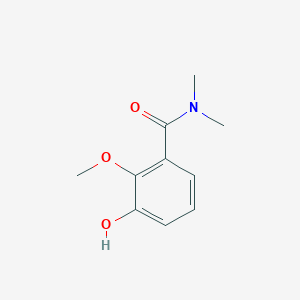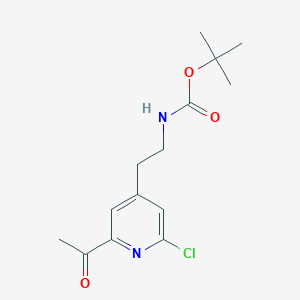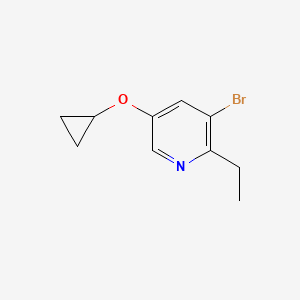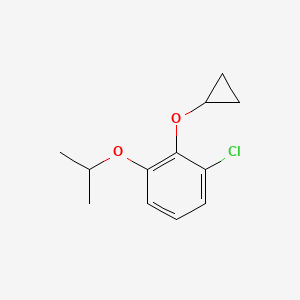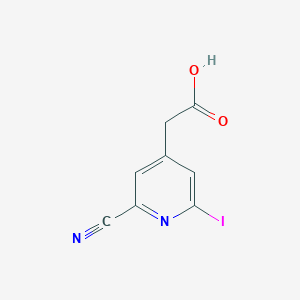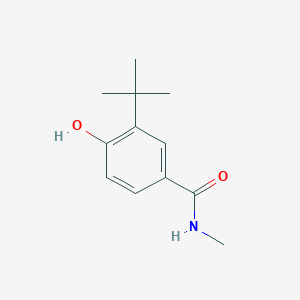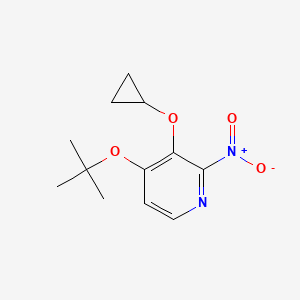
4-Tert-butoxy-3-cyclopropoxy-2-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tert-butoxy-3-cyclopropoxy-2-nitropyridine is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . It is known for its unique structure, which includes a tert-butoxy group, a cyclopropoxy group, and a nitro group attached to a pyridine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-3-cyclopropoxy-2-nitropyridine typically involves the reaction of appropriate pyridine derivatives with tert-butyl alcohol and cyclopropyl alcohol under specific conditions. The nitro group is introduced through nitration reactions using common nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-Tert-butoxy-3-cyclopropoxy-2-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Coupling Reactions: Boronic acids or esters, palladium catalysts, and bases such as potassium carbonate.
Major Products Formed
Reduction: 4-Tert-butoxy-3-cyclopropoxy-2-aminopyridine.
Substitution: Various substituted pyridine derivatives.
Coupling: Biaryl compounds.
科学的研究の応用
4-Tert-butoxy-3-cyclopropoxy-2-nitropyridine is used in several scientific research fields:
Chemistry: As a building block in organic synthesis and in the development of new materials.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 4-Tert-butoxy-3-cyclopropoxy-2-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors. The tert-butoxy and cyclopropoxy groups may enhance the compound’s stability and selectivity towards its targets. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Uniqueness
4-Tert-butoxy-3-cyclopropoxy-2-nitropyridine is unique due to the specific positioning of its functional groups on the pyridine ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its isomers.
特性
分子式 |
C12H16N2O4 |
|---|---|
分子量 |
252.27 g/mol |
IUPAC名 |
3-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]-2-nitropyridine |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-9-6-7-13-11(14(15)16)10(9)17-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChIキー |
OSHJWYLETQRGNU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=C(C(=NC=C1)[N+](=O)[O-])OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


